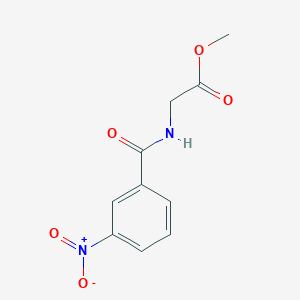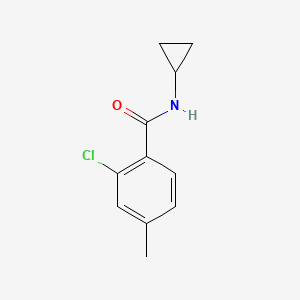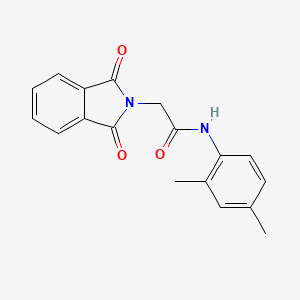
N-(5-tert-butyl-3-isoxazolyl)-3-isopropoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-tert-butyl-3-isoxazolyl)-3-isopropoxybenzamide, also known as SBI-0206965, is a small molecule inhibitor that has been developed for the study of autophagy. Autophagy is a cellular process that involves the degradation of cellular components, including damaged organelles and proteins. It is a critical process for maintaining cellular homeostasis and has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and infectious diseases. SBI-0206965 has been shown to inhibit the activity of a protein complex called ULK1, which is a key regulator of autophagy.
Mécanisme D'action
N-(5-tert-butyl-3-isoxazolyl)-3-isopropoxybenzamide works by binding to the ATP-binding site of ULK1, which is a key component of the autophagy initiation complex. By binding to this site, this compound prevents the phosphorylation of ULK1 and other downstream targets, thereby inhibiting autophagy. The exact mechanism of action of this compound is still being studied, but it is believed to be a competitive inhibitor of ATP binding.
Biochemical and Physiological Effects
This compound has been shown to inhibit autophagy in a variety of cell types, including cancer cells, neuronal cells, and immune cells. The compound has been used to study the effects of autophagy inhibition in disease models, including cancer, neurodegenerative disorders, and infectious diseases. In addition, this compound has been shown to have anti-inflammatory effects in some models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(5-tert-butyl-3-isoxazolyl)-3-isopropoxybenzamide in lab experiments is its specificity for ULK1. By targeting ULK1, researchers can study the effects of autophagy inhibition without affecting other cellular processes. However, one limitation of using this compound is its potency. The compound is highly potent, which can make it difficult to use in some experiments. In addition, the synthesis of this compound is a complex process that requires expertise in organic chemistry.
Orientations Futures
There are several future directions for the study of N-(5-tert-butyl-3-isoxazolyl)-3-isopropoxybenzamide and autophagy inhibition. One area of research is the development of more potent and selective inhibitors of ULK1. Another area of research is the study of the effects of autophagy inhibition in different disease models. Finally, the role of autophagy in aging and age-related diseases is an area of active research, and this compound may be a useful tool for studying this process.
Méthodes De Synthèse
The synthesis of N-(5-tert-butyl-3-isoxazolyl)-3-isopropoxybenzamide has been described in the literature. The compound is typically synthesized in multiple steps, starting with the preparation of a key intermediate molecule. This intermediate is then further modified to yield the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
N-(5-tert-butyl-3-isoxazolyl)-3-isopropoxybenzamide has been used extensively in scientific research to study the role of autophagy in various diseases. The compound has been shown to be a potent inhibitor of ULK1 activity, which is a critical step in the initiation of autophagy. By inhibiting ULK1, this compound can block the autophagy process and allow researchers to study the effects of autophagy inhibition in disease models.
Propriétés
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-3-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-11(2)21-13-8-6-7-12(9-13)16(20)18-15-10-14(22-19-15)17(3,4)5/h6-11H,1-5H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKKITZBBJCNPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=NOC(=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5005043.png)
![4-(4-bromophenyl)-2,2,4-trimethyl-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5005053.png)
![6-[ethyl(methyl)amino]-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B5005061.png)



![1-[1-(3-furoyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5005098.png)
![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-5-(2-methylphenyl)-1,2,4-triazin-3-amine](/img/structure/B5005109.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5005112.png)
![N-(2-methoxyethyl)-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B5005114.png)
![3-{[benzyl(2-hydroxyethyl)amino]methyl}-6-chloro-4H-chromen-4-one](/img/structure/B5005133.png)
![N-bicyclo[2.2.1]hept-2-yl-4-bromobenzenesulfonamide](/img/structure/B5005136.png)

![8-[(4-methoxyphenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5005150.png)